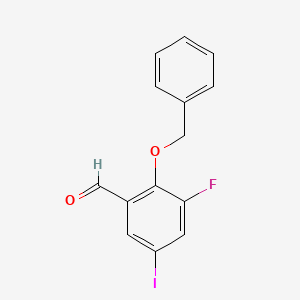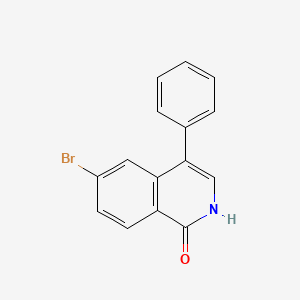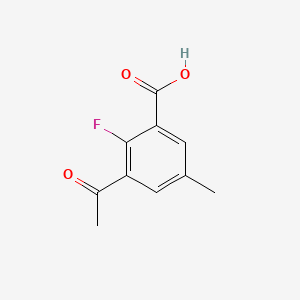
1-Bromo-4-(t-butyl)-2-(difluoromethoxy)benZene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a difluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-4-(tert-butyl)benzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The difluoromethoxy group can be reduced to form a methoxy group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of methoxy-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene involves:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(tert-butyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-(difluoromethoxy)benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-(tert-Butyl)-2-(difluoromethoxy)benzene: Lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the tert-butyl and difluoromethoxy groups, which impart distinct steric and electronic effects, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H13BrF2O |
|---|---|
Poids moléculaire |
279.12 g/mol |
Nom IUPAC |
1-bromo-4-tert-butyl-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-8(12)9(6-7)15-10(13)14/h4-6,10H,1-3H3 |
Clé InChI |
OEDCXOAETSJUAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)






![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)



![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
